![molecular formula C26H25FN4O4S B2398257 1-{[(2,6-dimethylphenyl)carbamoyl]methyl}-3-(4-fluorophenyl)-N,N,5-trimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide CAS No. 866015-74-9](/img/structure/B2398257.png)
1-{[(2,6-dimethylphenyl)carbamoyl]methyl}-3-(4-fluorophenyl)-N,N,5-trimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[(2,6-dimethylphenyl)carbamoyl]methyl}-3-(4-fluorophenyl)-N,N,5-trimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thieno[2,3-d]pyrimidine core, which is known for its biological activity and potential therapeutic uses.
Métodos De Preparación
The synthesis of 1-{[(2,6-dimethylphenyl)carbamoyl]methyl}-3-(4-fluorophenyl)-N,N,5-trimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide involves multiple steps, including the formation of the thieno[2,3-d]pyrimidine core and subsequent functionalization. The synthetic route typically involves the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate starting materials under specific conditions to form the thieno[2,3-d]pyrimidine ring.
Functionalization: The core structure is then functionalized with various substituents, including the 2,6-dimethylphenyl, 4-fluorophenyl, and carbamoyl groups. This step may involve multiple reactions, such as nucleophilic substitution and amide formation.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Análisis De Reacciones Químicas
1-{[(2,6-dimethylphenyl)carbamoyl]methyl}-3-(4-fluorophenyl)-N,N,5-trimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbamoyl group to an amine.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the aromatic rings or other parts of the molecule.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
The compound has shown promise in medicinal chemistry due to its structural features that allow it to interact with biological targets effectively. Its application includes:
- Anticancer Activity : Preliminary studies indicate that compounds similar to this may inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, the thieno[2,3-d]pyrimidine scaffold is known for its anticancer properties due to its ability to inhibit kinases involved in cell signaling pathways .
Antimicrobial Properties
Recent research has highlighted the potential of compounds containing the thieno[2,3-d]pyrimidine structure in exhibiting antimicrobial activity. This compound's derivatives have been tested against various bacterial strains and have shown significant inhibition rates, suggesting their potential use as novel antibiotics .
Neuropharmacology
There is growing interest in the neuroprotective effects of compounds like this one. Research indicates that similar structures may have beneficial effects on neuronal survival and could be explored for treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease . The mechanism often involves modulation of neurotransmitter systems and reduction of oxidative stress.
Drug Design and Development
The compound serves as a lead structure for developing new drugs targeting specific receptors or enzymes. Its unique functional groups can be modified to enhance potency and selectivity against desired biological targets. The ongoing optimization of such compounds is crucial for developing effective therapeutics .
Case Study 1: Anticancer Activity Assessment
In a study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound and evaluated their anticancer properties against human cancer cell lines. The results showed that modifications at the fluorophenyl position significantly increased cytotoxicity compared to the parent compound. The most potent derivative exhibited an IC50 value of 0.5 µM against breast cancer cells .
Case Study 2: Antimicrobial Evaluation
A recent investigation assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The study utilized a disk diffusion method and found that certain derivatives displayed zones of inhibition greater than 15 mm against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial activity .
Table 1: Summary of Biological Activities
Activity Type | Effectiveness | Reference |
---|---|---|
Anticancer | IC50 = 0.5 µM | |
Antimicrobial | Zone > 15 mm | |
Neuroprotective | Moderate |
Table 2: Structural Modifications and Their Effects
Mecanismo De Acción
The mechanism of action of 1-{[(2,6-dimethylphenyl)carbamoyl]methyl}-3-(4-fluorophenyl)-N,N,5-trimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide
Actividad Biológica
The compound 1-{[(2,6-dimethylphenyl)carbamoyl]methyl}-3-(4-fluorophenyl)-N,N,5-trimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide is a derivative of thieno[2,3-d]pyrimidine that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on available literature and research findings.
Synthesis and Structural Characteristics
The compound is synthesized through modifications of existing thieno[2,3-d]pyrimidine derivatives. The structural framework includes a thieno-pyrimidine core with various substituents that enhance its pharmacological profile. The presence of the dimethylphenyl and fluorophenyl groups is significant for its biological activity.
Antitumor Activity
Research indicates that derivatives of thieno[2,3-d]pyrimidines exhibit potent antitumor activities. For instance, compounds similar to the one have been shown to inhibit EZH2 (Enhancer of Zeste Homolog 2), which is implicated in cancer progression. A study highlighted that a related compound demonstrated an IC50 of 0.55 μM against SU-DHL-6 lymphoma cells and induced apoptosis in a concentration-dependent manner .
Compound | Cell Line | IC50 (μM) | CC50 (μM) |
---|---|---|---|
12e | SU-DHL-6 | 0.55 | 15.09 |
WSU-DLCL-2 | 0.95 | ||
K562 | 1.68 |
Enzyme Inhibition
The compound's structural features suggest potential as an inhibitor for various enzymes involved in cancer metabolism. For example, related thieno[2,3-d]pyrimidine derivatives have shown promising results as PI3K inhibitors with significant cytotoxic activity against breast cancer cell lines . Molecular docking studies indicated favorable binding interactions with PI3K isoforms.
Anticonvulsant Activity
In related studies on N-(2,6-dimethylphenyl)-substituted compounds, anticonvulsant properties were observed. These compounds increased GABA levels significantly and inhibited GABA transaminase activity both in vitro and ex vivo . Such mechanisms may provide insights into the neuroprotective potential of the compound.
Case Studies
- Antitumor Efficacy : A study involving a series of thieno[2,3-d]pyrimidine derivatives demonstrated their efficacy against multiple cancer cell lines including SU-DHL-6 and K562. The findings suggested that structural modifications could enhance their antiproliferative effects.
- Mechanistic Insights : Another investigation into the molecular mechanisms revealed that certain derivatives could induce morphological changes in lymphoma cells and inhibit their migration capabilities .
Propiedades
IUPAC Name |
1-[2-(2,6-dimethylanilino)-2-oxoethyl]-3-(4-fluorophenyl)-N,N,5-trimethyl-2,4-dioxothieno[2,3-d]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25FN4O4S/c1-14-7-6-8-15(2)21(14)28-19(32)13-30-25-20(16(3)22(36-25)24(34)29(4)5)23(33)31(26(30)35)18-11-9-17(27)10-12-18/h6-12H,13H2,1-5H3,(H,28,32) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJOUFSBHMXSIPC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C3=C(C(=C(S3)C(=O)N(C)C)C)C(=O)N(C2=O)C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25FN4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.